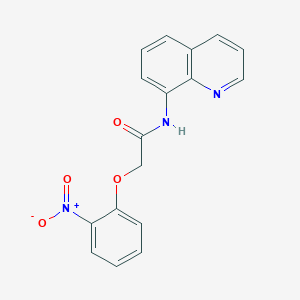
2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Etherification: The reaction of 2-nitrophenol with a suitable halogenated acetic acid derivative to form 2-(2-nitrophenoxy)acetic acid.
Amidation: The reaction of 2-(2-nitrophenoxy)acetic acid with quinoline-8-amine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or thiolates.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2-aminophenoxy)-N-(quinolin-8-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and quinoline-8-amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)acetamide: Lacks the quinolinyl group.
N-(quinolin-8-yl)acetamide: Lacks the nitrophenoxy group.
2-(2-aminophenoxy)-N-(quinolin-8-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide is unique due to the presence of both the nitrophenoxy and quinolinyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can lead to unique reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13N3O4/c21-16(11-24-15-9-2-1-8-14(15)20(22)23)19-13-7-3-5-12-6-4-10-18-17(12)13/h1-10H,11H2,(H,19,21) |
InChI Key |
XAWIJRWGOXXWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















